![molecular formula C21H24O3 B5036142 cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)
cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate, also known as CBDA, is a compound that has been the subject of scientific research due to its potential therapeutic properties. CBDA is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDA has been found to have anti-inflammatory, anti-nausea, and anti-anxiety effects, making it a promising candidate for the treatment of various conditions.
Mecanismo De Acción
The exact mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is not fully understood. However, it is believed to interact with the body's endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is thought to interact with the CB1 and CB2 receptors in the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has also been found to activate the 5-HT1A receptor, which is involved in regulating mood and anxiety. Additionally, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to inhibit the activity of an enzyme called COX-2, which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is a natural compound, which may make it a safer alternative to synthetic compounds. Additionally, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to have low toxicity, making it a potentially safe treatment option. However, one limitation of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is not well-studied, and more research is needed to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. One area of research is investigating its potential as a treatment for various conditions, such as arthritis, multiple sclerosis, and chemotherapy-induced nausea and vomiting. Another area of research is investigating its potential as an anti-anxiety treatment. Additionally, more research is needed to fully understand the mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate and how it interacts with the endocannabinoid system. Overall, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is a promising compound with potential therapeutic properties, and more research is needed to fully understand its potential.
Métodos De Síntesis
Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate can be synthesized from CBD through a process called decarboxylation. Decarboxylation involves heating CBD to remove a carboxyl group, resulting in the formation of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. This process can be carried out using various methods, including heating CBD in an oven or using a specialized decarboxylation machine.
Aplicaciones Científicas De Investigación
Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One study found that cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has potent anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and multiple sclerosis. Another study found that cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has anti-nausea effects, making it a potential treatment for conditions such as chemotherapy-induced nausea and vomiting.
Propiedades
IUPAC Name |
cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15-21(22)24-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCGZUYVQHQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

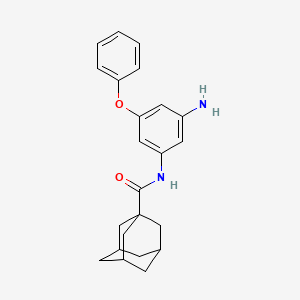
![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
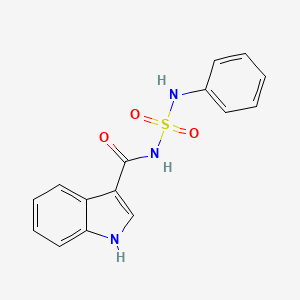
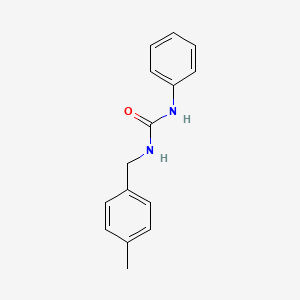
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)
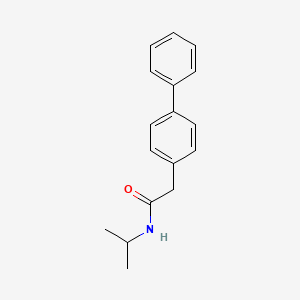
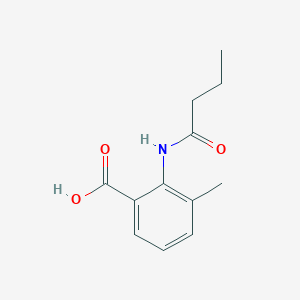
![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)
![6-(4-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5036160.png)